molecular formula C11H11N3O B2774492 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde CAS No. 52217-35-3

5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B2774492
CAS No.: 52217-35-3
M. Wt: 201.229
InChI Key: USUZLTADOLMXDK-UHFFFAOYSA-N
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Description

5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 3rd position, a phenyl group at the 1st position, and a carboxaldehyde group at the 4th position. These structural features make it a versatile building block in organic synthesis and medicinal chemistry.

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-amino-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde is unique due to its specific functional groups and structural configuration. These features confer distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-amino-3-methyl-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUZLTADOLMXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural significance of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?

A1: This compound exhibits intriguing structural features. [] The bond lengths within the molecule suggest a polarization of its electronic structure. Additionally, it forms hydrogen bonds, creating puckered sheets with R(10)(8)(34) ring motifs. This hydrogen bonding involves both O-H...N and N-H...O interactions. [] Further intermolecular interactions are observed through aromatic pi-pi stacking between adjacent sheets. []

Q2: How can this compound be used in the synthesis of other compounds?

A2: This compound serves as a versatile building block for creating diverse pyrazolo-fused heterocycles. Researchers have successfully synthesized various substituted pyrazolo[3,4-b]pyridines [] and pyrazolo[4′,3′:5,6]pyrido[2,3-d]-pyrimidinones and -1,2,3-triazinones using this compound as a starting material. [] This highlights its potential in developing new compounds with potentially valuable properties.

Q3: Are there any spectroscopic studies available for this compound?

A3: Yes, researchers have investigated the compound using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. [] These studies provide valuable insights into the vibrational frequencies, molecular motions, and electronic environment of the molecule. While the specific details of these analyses are not provided in the abstract, this information likely contributes to a deeper understanding of the compound's structure and properties.

Q4: Does this compound exhibit any interesting coordination chemistry?

A4: Research indicates that this compound can participate in the formation of macrocyclic complexes with metal ions. [] Specifically, it undergoes self-condensation in the presence of palladium(II) and platinum(II) ions, leading to the creation of novel tetraaza macrocyclic complexes. [] This highlights the compound's ability to act as a ligand and its potential in synthesizing metal-containing compounds with unique properties.

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